3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15114999
InChI: InChI=1S/C28H26ClN5OS/c1-30-28(36)34-24(17-9-12-20(13-10-17)33(2)3)16-23(32-34)26-25(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)31-27(26)35/h4-15,24H,16H2,1-3H3,(H,30,36)(H,31,35)
SMILES:
Molecular Formula: C28H26ClN5OS
Molecular Weight: 516.1 g/mol

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

CAS No.:

Cat. No.: VC15114999

Molecular Formula: C28H26ClN5OS

Molecular Weight: 516.1 g/mol

* For research use only. Not for human or veterinary use.

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide -

Specification

Molecular Formula C28H26ClN5OS
Molecular Weight 516.1 g/mol
IUPAC Name 5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-[4-(dimethylamino)phenyl]-N-methyl-3,4-dihydropyrazole-2-carbothioamide
Standard InChI InChI=1S/C28H26ClN5OS/c1-30-28(36)34-24(17-9-12-20(13-10-17)33(2)3)16-23(32-34)26-25(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)31-27(26)35/h4-15,24H,16H2,1-3H3,(H,30,36)(H,31,35)
Standard InChI Key XXNYZGFIBWKBJR-UHFFFAOYSA-N
Canonical SMILES CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure features three primary components:

  • Quinoline backbone: A 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl group provides a planar aromatic system with electron-withdrawing substituents (chloro, oxo) that enhance electrophilic reactivity.

  • Pyrazole ring: The 4,5-dihydro-1H-pyrazole moiety introduces conformational rigidity, while the N-methyl carbothioamide group at position 1 contributes to hydrogen-bonding interactions with biological targets.

  • Dimethylaminophenyl substituent: The 4-(dimethylamino)phenyl group at position 5 enhances solubility and modulates electronic properties through its electron-donating dimethylamino group.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • Canonical SMILES: CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C.

  • InChIKey: XXNYZGFIBWKBJR-UHFFFAOYSA-N.
    Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to membrane permeability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC28H26ClN5OS
Molecular Weight516.1 g/mol
LogP (Octanol-Water)3.8 ± 0.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds4

Synthesis and Optimization

Two-Stage Synthetic Protocol

The synthesis involves sequential reactions:

  • Quinoline Formation: Vilsmeier-Haack cyclization of acetanilide derivatives using POCl3 and DMF yields 2-chloroquinoline-3-carbaldehyde intermediates .

  • Pyrazole Annulation: Condensation with hydrazine hydrate forms the dihydropyrazole ring, followed by carbothioamide functionalization via reaction with methyl isothiocyanate.

Biological Activity and Mechanism

5-Lipoxygenase Inhibition

In vitro assays demonstrate potent 5-LOX inhibition (IC50 = 0.34 μM), outperforming zileuton (IC50 = 1.2 μM). Molecular docking reveals:

  • Hydrogen bonding: Between the carbothioamide sulfur and His432 (bond length: 2.1 Å).

  • π-π stacking: The quinoline ring interacts with Phe177 and Tyr181 in the catalytic pocket.

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive):

  • MIC: 8 μg/mL, comparable to ampicillin (4 μg/mL) .
    Mechanistic studies suggest disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Table 2: Biological Activity Profile

TargetAssay TypeResult (IC50/MIC)Reference
5-LipoxygenaseIn vitro enzymatic0.34 μM
COX-2Cell-based>50 μM (Inactive)
S. aureusBroth microdilution8 μg/mL

Computational and QSAR Insights

QSAR Modeling

A 2D-QSAR study of pyrazole-carbothioamide derivatives identified critical descriptors:

  • BCUT_PEOE_2: Electrotopological state (R² = 0.93) .

  • logP: Hydrophobicity (contribution: 63%) .
    The target compound’s predicted pIC50 (-logIC50) of 6.47 aligns with experimental data .

ADMET Predictions

  • Absorption: Caco-2 permeability = 12.5 × 10⁻⁶ cm/s (high).

  • Toxicity: Ames test-negative; hepatotoxicity risk = 22%.

Therapeutic Applications and Future Directions

Inflammatory Diseases

The compound’s 5-LOX selectivity positions it as a candidate for asthma and rheumatoid arthritis, with reduced ulcerogenic risk compared to NSAIDs.

Antibacterial Adjuvant

Synergy studies with β-lactams show a 4-fold reduction in ampicillin MIC against methicillin-resistant S. aureus (MRSA) .

Challenges and Optimization

  • Solubility: Aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

  • Metabolic Stability: CYP3A4-mediated demethylation (t₁/₂ = 45 min) requires structural modification.

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